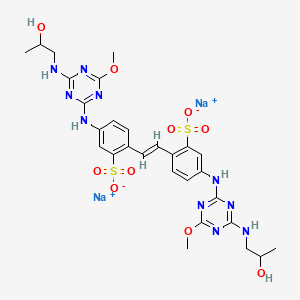
1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine is a complex organic compound with a unique structure that includes acetyloxy, methoxyphenyl, phenylbutyl, and methylpiperazine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Acetyloxy Group: The acetyloxy group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Formation of the Phenylbutyl Group: The phenylbutyl group can be synthesized through Friedel-Crafts alkylation reactions using benzene and butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Methylpiperazine: The final step involves coupling the synthesized intermediate with 4-methylpiperazine through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can take place at the acetyloxy and piperazine groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine can be compared with similar compounds such as:
1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine: Similar structure but with a hydroxy group instead of an acetyloxy group.
1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.
1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of a methyl group on the piperazine ring.
特性
CAS番号 |
104712-26-7 |
|---|---|
分子式 |
C24H30N2O4 |
分子量 |
410.5 g/mol |
IUPAC名 |
[4-methoxy-2-[4-(4-methylpiperazin-1-yl)-4-oxo-1-phenylbutyl]phenyl] acetate |
InChI |
InChI=1S/C24H30N2O4/c1-18(27)30-23-11-9-20(29-3)17-22(23)21(19-7-5-4-6-8-19)10-12-24(28)26-15-13-25(2)14-16-26/h4-9,11,17,21H,10,12-16H2,1-3H3 |
InChIキー |
GYWRWVVQXMIPOW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)OC)C(CCC(=O)N2CCN(CC2)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![calcium;(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoate;trihydrate](/img/structure/B15193834.png)


